molecular formula C13H19FN2O B1441911 2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine CAS No. 1220037-51-3

2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine

Cat. No.: B1441911
CAS No.: 1220037-51-3
M. Wt: 238.3 g/mol
InChI Key: PSGKMAAVAOLFSH-UHFFFAOYSA-N
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Description

2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a fluorine atom, a methyl group, and an oxan-4-ylmethyl group attached to a benzene ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and zinc amalgam for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like bromine and chlorine can be used under acidic conditions for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The fluorine atom and the oxan-4-ylmethyl group play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-fluoro-2-methylbenzene: Similar in structure but lacks the oxan-4-ylmethyl group.

    1-fluoro-4-methylbenzene: Another structural isomer with different substitution patterns.

Uniqueness

The presence of the oxan-4-ylmethyl group in 2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine distinguishes it from other similar compounds. This unique structural feature contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(15)8-12(13)14/h2-3,8,10H,4-7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGKMAAVAOLFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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